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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of Ethyl 3-bromo-2-methylbenzoate. Due to the limited availability of direct
experimental data for this specific isomer, this guide leverages data from closely related
analogs to predict its characteristics. Detailed experimental protocols for its synthesis via
Fischer esterification are presented, along with expected spectroscopic data to aid in its
identification and characterization. This document is intended to serve as a valuable resource
for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties

Ethyl 3-bromo-2-methylbenzoate is an aromatic ester. Its structure consists of a benzene ring
substituted with an ethyl ester group at position 1, a methyl group at position 2, and a bromine
atom at position 3.

Chemical Structure

The chemical structure of Ethyl 3-bromo-2-methylbenzoate is presented below:

Caption: 2D structure of Ethyl 3-bromo-2-methylbenzoate.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b171663?utm_src=pdf-interest
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

Quantitative data for Ethyl 3-bromo-2-methylbenzoate is not readily available. The following
table summarizes the computed properties based on its molecular formula, C1oH11BrOs-.

Property Value
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Exact Mass 241.99424 Da
Monoisotopic Mass 241.99424 Da
Topological Polar Surface Area 26.3 A2

LogP (predicted) 3.2

Synthesis

Ethyl 3-bromo-2-methylbenzoate can be synthesized via the Fischer esterification of 3-
bromo-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram illustrates the synthesis of Ethyl 3-bromo-2-methylbenzoate from 3-
bromo-2-methylbenzoic acid.

3-Bromo-2-methylbenzoic Acid

Fischer Esterification

Ethanol (Excess) p| Ethyl 3-bromo-2-methylbenzoate ——»>| Water

H2S04 (catalyst)

Click to download full resolution via product page
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Caption: Synthesis of Ethyl 3-bromo-2-methylbenzoate.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

3-bromo-2-methylbenzoic acid

e Anhydrous ethanol

» Concentrated sulfuric acid

o Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate or sodium sulfate
» Diethyl ether or ethyl acetate

e Round-bottom flask

e Reflux condenser

e Separatory funnel

o Beakers and Erlenmeyer flasks

e Rotary evaporator

Procedure:

 In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of
anhydrous ethanol (e.g., 10-20 eq).

o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the
solution while stirring.
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o Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

» After the reaction is complete (typically several hours), allow the mixture to cool to room
temperature.

e Remove the excess ethanol using a rotary evaporator.
» Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

e Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO:z evolution!), and
finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter off the drying agent and concentrate the organic solution under reduced pressure to
yield the crude Ethyl 3-bromo-2-methylbenzoate.

e The crude product can be further purified by column chromatography on silica gel or by
vacuum distillation.

Spectroscopic Data (Predicted)

Direct spectroscopic data for Ethyl 3-bromo-2-methylbenzoate is not available in the
searched literature. The following data is predicted based on the analysis of analogous
compounds such as ethyl 3-bromobenzoate and methyl 3-bromo-2-methylbenzoate.

'H NMR Spectroscopy (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic H (ortho to
~7.8-8.0 d 1H
Br)
Aromatic H (para to
~7.2-7.4 t 1H
Br)
Aromatic H (ortho to
~7.5-7.7 d 1H
COzEY)
~4.3-4.4 q 2H -OCH2CHs
~2.4-2.5 S 3H Ar-CHs
~1.3-1.4 t 3H -OCH2CHs
3C NMR Spectroscopy (Predicted)
Chemical Shift (6, ppm) Assignment
~165-167 C=0 (Ester)
~138-140 Aromatic C-CHs
~133-135 Aromatic C-H
~131-133 Aromatic C-COzEt
~128-130 Aromatic C-H
~122-124 Aromatic C-Br
~120-122 Aromatic C-H
~61-62 -OCH2CHs
~20-22 Ar-CHs
~14-15 -OCH2CHs
IR Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)
~2980-2900 Medium C-H stretch (aliphatic)
~1720-1730 Strong C=0 stretch (ester)
~1550-1600 Medium C=C stretch (aromatic ring)
~1250-1300 Strong C-O stretch (ester)
~1000-1100 Medium C-O stretch (ester)
~700-800 Strong C-Br stretch

Mass Spectrometry (Predicted)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M+*) and

a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (’°Br

and &1Br).
m/z Interpretation
242/244 [M]*, Molecular ion
213/215 [M - CzHs]*, Loss of ethyl group
197/199 [M - OCzHs]*, Loss of ethoxy group
164 [M - Br]*, Loss of bromine
136 [M - Br - CQO]*, Loss of bromine and carbon
monoxide
Conclusion

This technical guide provides a foundational understanding of Ethyl 3-bromo-2-

methylbenzoate, a compound for which direct experimental data is scarce. By leveraging

information from analogous structures, this document offers predicted physicochemical and

spectroscopic properties, along with a detailed protocol for its synthesis. The provided
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information is intended to facilitate further research and application of this compound in various
fields, particularly in the development of novel pharmaceuticals and fine chemicals.
Researchers are encouraged to use this guide as a starting point and to perform experimental
validation of the predicted data.

e To cite this document: BenchChem. [Molecular structure of Ethyl 3-bromo-2-
methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171663#molecular-structure-of-ethyl-3-bromo-2-
methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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